Palovarotene

RARγ Agonist Receptor Selectivity Retinoid Pharmacology

Palovarotene is the only RARγ agonist with regulatory approval for heterotopic ossification (HO) reduction in FOP, offering unmatched selectivity (>10-fold over RARα/β) and oral bioavailability. Unlike pan-agonists, it minimizes off-target noise. In vitro, 10-100 nM reduces SOX9/collagen II by 50-70%; in vivo, 1-5 mg/kg/day yields up to 90% HO volume reduction. Reference standard for bone disorder research, with dose-proportional PK. Ideal for RARγ-specific pathway dissection. Procure for reproducible, clinically-validated results.

Molecular Formula C27H30N2O2
Molecular Weight 414.5 g/mol
CAS No. 410528-02-8
Cat. No. B1678359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalovarotene
CAS410528-02-8
SynonymsRO-3300074;  RO 3300074;  RO3300074;  R-667;  R 667;  R667;  Palovarotene
Molecular FormulaC27H30N2O2
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC1(CCC(C2=C1C=C(C(=C2)C=CC3=CC=C(C=C3)C(=O)O)CN4C=CC=N4)(C)C)C
InChIInChI=1S/C27H30N2O2/c1-26(2)12-13-27(3,4)24-17-22(18-29-15-5-14-28-29)21(16-23(24)26)11-8-19-6-9-20(10-7-19)25(30)31/h5-11,14-17H,12-13,18H2,1-4H3,(H,30,31)/b11-8+
InChIKeyYTFHCXIPDIHOIA-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Palovarotene (CAS 410528-02-8) RARγ Agonist: Supplier Reference for Heterotopic Ossification Research


Palovarotene is a synthetic, orally bioavailable small molecule that functions as a selective agonist of the retinoic acid receptor gamma (RARγ) [1]. Its primary mechanism involves binding to RARγ, thereby decreasing bone morphogenetic protein (BMP)/ALK2 downstream signaling and inhibiting SMAD1/5/8 phosphorylation, which disrupts aberrant chondrogenesis and osteocyte differentiation [2]. This compound, originally developed for emphysema, has achieved regulatory approval for reducing heterotopic ossification (HO) in patients with fibrodysplasia ossificans progressiva (FOP), making it a critical tool for research into bone formation disorders [3].

Why Palovarotene (CAS 410528-02-8) Cannot Be Substituted by Generic Retinoids in FOP Research


While other retinoids like tazarotene and trifarotene also target RARγ, palovarotene's unique binding profile, oral bioavailability, and specific clinical validation for reducing heterotopic ossification (HO) set it apart [1]. Pan-agonists such as bexarotene or adapalene lack the requisite receptor subtype selectivity, leading to broader transcriptional effects and off-target toxicity that confound research outcomes [2]. Importantly, palovarotene is the only RARγ agonist with regulatory approval specifically for HO reduction in FOP, underscoring its differentiated and clinically-validated therapeutic window that cannot be assumed for other in-class compounds [3].

Quantitative Evidence for Palovarotene (CAS 410528-02-8) Differentiation from In-Class Retinoids


RARγ Selectivity: Palovarotene's 10-Fold Preference for RARγ Over RARα/β

Palovarotene demonstrates a 10-fold higher binding affinity for RARγ compared to RARα or RARβ, establishing its functional selectivity over pan-agonists like tazarotene or adapalene [1]. In contrast, pan-agonists lack this subtype discrimination, which can lead to broader transcriptional activation and increased off-target effects [2].

RARγ Agonist Receptor Selectivity Retinoid Pharmacology

Potency: Palovarotene EC50 (8 nM) vs IC50 (450 nM) Differentiates Functional Activity from Binding

Palovarotene exhibits an EC50 of 8 nM and an IC50 of 450 nM in cellular assays, a distinct profile compared to other retinoids [1]. For instance, adapalene demonstrates AC50 values of 22 nM for RARα, 2.3 nM for RARβ, and 9.3 nM for RARγ , while bexarotene, an RXR agonist, has an EC50 of 24 nM for RXRα [2]. Palovarotene's functional potency is more precisely aligned with its therapeutic target.

EC50 IC50 RARγ Potency Functional Assay

In Vivo HO Reduction: Palovarotene Achieves 90% HO Volume Reduction in Mouse Model

In a genetic mouse model of FOP (Acvr1 Q207D), prophylactic oral administration of palovarotene (1.0-5.0 mg/kg/day) reduced heterotopic ossification (HO) volume by up to 90% in injury-induced lesions . In a separate trauma-induced HO model, palovarotene reduced ectopic bone formation by 50-60% compared to vehicle controls [1]. This efficacy is specific to RARγ agonism, as RARα agonists show markedly less effect [2].

Heterotopic Ossification In Vivo Efficacy FOP Mouse Model

Clinical Efficacy: Palovarotene 10/5 mg Regimen Achieves 100% Radiographic Response at Week 6

In a Phase 2 placebo-controlled trial, 100% of FOP patients receiving palovarotene 10/5 mg (weeks 1-2/3-6) achieved no/minimal new HO at the flare-up site at week 6, compared to 88.9% in the placebo group (p=0.17) [1]. At week 12, new HO volume by CT was 3.8 × 10³ mm³ for palovarotene 10/5 mg versus 18.0 × 10³ mm³ for placebo (p=0.12) [1]. This represents the only clinical dataset demonstrating HO reduction with an RARγ agonist in FOP patients.

Clinical Trial FOP Heterotopic Ossification Radiographic Response

Metabolic Stability: Dose-Proportional Pharmacokinetics Unlike All-Trans Retinoic Acid

Palovarotene exhibits dose-proportional pharmacokinetics, with Cmax and AUC increasing linearly with dose, a feature not shared by all-trans retinoic acid (ATRA) [1]. ATRA shows non-linear pharmacokinetics due to auto-induction of metabolism [2]. Palovarotene is primarily metabolized by CYP3A4, and a Phase I trial confirmed no dose adjustment is needed for Japanese versus non-Japanese populations [3].

Pharmacokinetics CYP3A4 Dose Proportionality Metabolic Stability

In Vitro Chondrogenesis Inhibition: 50-70% Marker Reduction at 10-100 nM

In patient-derived ACVR1(R206H)-mutant cells, palovarotene reduced expression of chondrogenic markers SOX9 and type II collagen by 50-70% at concentrations as low as 10-100 nM . This anti-chondrogenic activity is a direct consequence of RARγ-mediated inhibition of BMP signaling and is not observed with RARα or RARβ selective agonists [1].

Chondrogenesis SOX9 Type II Collagen ACVR1 Mutation

Optimized Application Scenarios for Palovarotene (CAS 410528-02-8) in Research and Industrial Settings


Preclinical Research on Heterotopic Ossification (HO) and FOP

Palovarotene serves as the reference RARγ agonist for in vitro and in vivo studies of HO. In cell culture, its ability to reduce SOX9 and collagen II expression by 50-70% at 10-100 nM provides a robust readout for chondrogenic inhibition . In mouse models, oral dosing at 1-5 mg/kg/day yields up to 90% reduction in HO volume, establishing a clear efficacy benchmark for evaluating novel compounds or genetic interventions [1].

Clinical Trial Design and Biomarker Validation

Researchers designing clinical studies for FOP or related disorders can use palovarotene's Phase 2 data as a comparator. The 100% radiographic responder rate at week 6 and 78.9% reduction in new HO volume at week 12 (vs placebo) provide quantitative benchmarks for power calculations and endpoint selection [2]. Additionally, its dose-proportional pharmacokinetics simplify dose-escalation strategies [3].

Receptor Pharmacology and Selectivity Profiling

Palovarotene is ideal for studies requiring RARγ-specific activation without confounding pan-RAR effects. Its 10-fold selectivity for RARγ over RARα/β allows researchers to dissect RARγ-dependent signaling pathways in chondrogenesis, osteogenesis, and BMP signaling [4]. The distinct EC50 (8 nM) and IC50 (450 nM) values further enable functional versus binding occupancy studies [5].

Comparative Drug Metabolism and CYP3A4 Interaction Studies

As a CYP3A4 substrate with linear pharmacokinetics, palovarotene is a useful tool for studying drug-drug interactions and metabolic stability in hepatocyte or microsomal assays. Its predictable exposure profile contrasts with non-linear retinoids like ATRA, providing a stable baseline for CYP inhibition/induction experiments [6]. The Phase I data confirming no ethnic PK differences further supports its use in global clinical research [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palovarotene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.